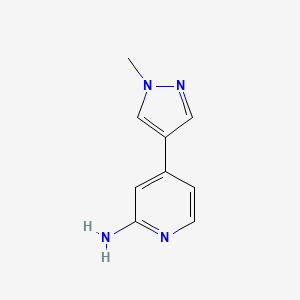

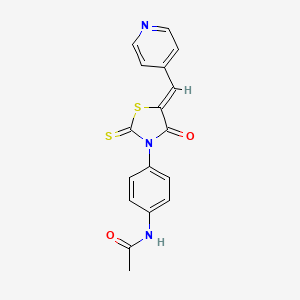

![molecular formula C24H22N2O6 B2964271 N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide CAS No. 618862-81-0](/img/structure/B2964271.png)

N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

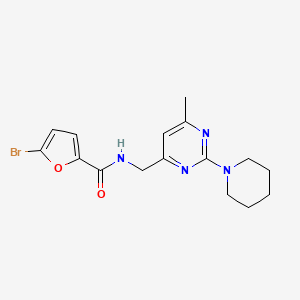

The compound is a benzodioxole derivative, which is a type of organic compound containing a benzene ring fused to a 1,3-dioxole . Benzodioxoles are commonly found in a variety of natural products and pharmaceuticals due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzodioxoles can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally.Scientific Research Applications

Photodynamic Therapy Applications

- Singlet Oxygen Generation : A study on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base demonstrates their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Neurodegenerative Disease Imaging

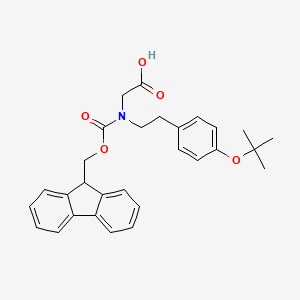

- PET Radiotracers for Alzheimer's Disease : Research on synthesizing carbon-11-labeled CK1 inhibitors highlights the development of potential PET radiotracers for imaging Alzheimer's disease. This involves compounds with specific structural moieties designed for high binding affinity to target proteins relevant in Alzheimer's pathology (Gao, Wang, & Zheng, 2018).

Antimicrobial and Antifungal Agents

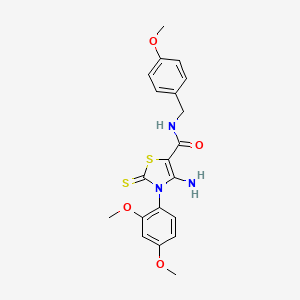

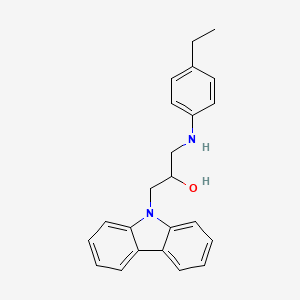

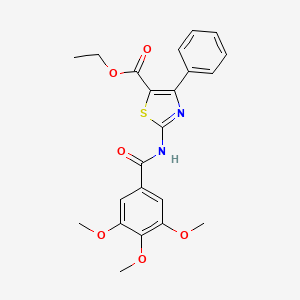

- Antimicrobial Screening : A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and screened for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds also demonstrated inhibitory action against fungal strains, highlighting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Research

- KSP Inhibitor as Anticancer Agent : The development of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a novel kinesin spindle protein (KSP) inhibitor, demonstrates significant biochemical potency and pharmaceutical properties suitable for cancer treatment. This compound induces cellular death by arresting cells in mitosis, leading to a monopolar spindle phenotype characteristic of KSP inhibition (Theoclitou et al., 2011).

Mechanism of Action

Target of Action

The primary target of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) is the carcinogenic heavy metal ion, lead (Pb2+) . This compound has been used for the significant detection of Pb2+ via a reliable electrochemical approach .

Mode of Action

N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) interacts with its target, Pb2+, through an electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of this compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .

Biochemical Pathways

It’s clear that the compound plays a role in the detection and measurement of pb2+ concentrations, which can be crucial in assessing the presence and impact of this toxic metal ion in various environmental and biological contexts .

Result of Action

The primary result of the action of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) is the detection of Pb2+ ions . The sensitivity, limit of quantification (LOQ), and limit of detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM −1 cm −2, 320.0 mM, and 96.0 pM, respectively .

Action Environment

The action of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) can be influenced by various environmental factors. For instance, the presence of Pb2+ in the environment, such as in impure water, foodstuffs, and soil, can be detected using this compound . .

Safety and Hazards

Future Directions

Future research could involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its mechanism of action and to evaluate its potential as a therapeutic agent .

Biochemical Analysis

Biochemical Properties

The compound N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) on various types of cells and cellular processes have been studied. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are complex and depend on a variety of factors.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of N,N’-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-methoxybenzamide) vary with different dosages in animal models

Properties

IUPAC Name |

N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-29-18-8-3-15(4-9-18)23(27)25-22(17-7-12-20-21(13-17)32-14-31-20)26-24(28)16-5-10-19(30-2)11-6-16/h3-13,22H,14H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXHMBWHYMTTFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2964188.png)

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2964200.png)

![4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2964202.png)

![ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2964204.png)